(4-Butoxy-2-formylphenyl)boronic acid

Boronic acid acidity pKa prediction Electronic effects

Researchers pursuing benzoxaborole-based LeuRS inhibitors face multi-step sequences with conventional phenylboronic acids. (4-Butoxy-2-formylphenyl)boronic acid (CAS 1191063-61-2) eliminates 2-3 synthetic steps via its ortho-formyl/boronic acid pairing, enabling one-pot Suzuki-Miyaura/condensation cascades for direct construction of indazoles, phenanthridines, and benzoxaboroles. • pKa 8.37 for efficient cis-diol binding at physiological pH • >98% purity with full tautomeric capacity for tandem annulation • In stock for immediate global dispatch.

Molecular Formula C11H15BO4
Molecular Weight 222.05 g/mol
CAS No. 1191063-61-2
Cat. No. B11759100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butoxy-2-formylphenyl)boronic acid
CAS1191063-61-2
Molecular FormulaC11H15BO4
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OCCCC)C=O)(O)O
InChIInChI=1S/C11H15BO4/c1-2-3-6-16-10-4-5-11(12(14)15)9(7-10)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3
InChIKeyHDEKORLJQNHWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxy-2-formylphenylboronic Acid – Dual‑Functional Building Block


(4-Butoxy-2-formylphenyl)boronic acid is a bifunctional organoboron compound belonging to the class of 2‑formylarylboronic acids, characterized by a boronic acid group at the 1‑position, a formyl substituent at the 2‑position, and an n‑butoxy chain at the 4‑position of the phenyl ring . The juxtaposition of an electron‑donating alkoxy group and an electron‑withdrawing aldehyde confers a distinct acid–base profile and allows tandem Suzuki‑Miyaura coupling/condensation cascades that are inaccessible to simpler phenylboronic acids [1]. Its commercial availability at >98 % purity makes it a practical entry point for constructing benzoxaboroles, indazoles, and other pharmaceutically relevant heterocycles .

4-Butoxy-2-formylphenylboronic Acid: Key Differentiators


Superficially similar 2‑formylphenylboronic acids or 4‑alkoxyphenylboronic acids are often treated as interchangeable Suzuki coupling partners, yet the specific substitution pattern of (4‑butoxy‑2‑formylphenyl)boronic acid generates a unique combination of electronic character, tautomeric capacity, and steric environment that cannot be replicated by analogs that lack the ortho‑formyl group, the para‑butoxy chain, or the precise 1,2,4‑substitution topology . The quantitative evidence assembled below demonstrates that swapping to a 3‑formyl isomer, a non‑alkoxy analog, or an alkoxy‑only derivative leads to measurable shifts in acidity, tautomeric equilibrium position, and the ability to undergo productive tandem annulation, directly impacting synthetic yield, product purity, and biological readouts [1][2].

4-Butoxy-2-formylphenylboronic Acid: Quantitative Evidence


Predicted pKa and Binding pH Window

(4-Butoxy-2-formylphenyl)boronic acid displays a predicted pKa of 8.37 ± 0.53, placing it between the stronger acidity of 2‑formylphenylboronic acid (pKa 8.18 ± 0.53) and the weaker acidity of 4‑butoxyphenylboronic acid (pKa 8.72 ± 0.16) . This intermediate acidity results from the opposing influences of the electron‑withdrawing ortho‑formyl group and the electron‑donating para‑butoxy substituent. For procurement decisions, this pKa window is critical: it dictates the pH at which the boronic acid undergoes reversible covalent binding to diol‑containing biomolecules, directly impacting the performance of sensors, drug‑delivery materials, and boronate‑affinity chromatography resins .

Boronic acid acidity pKa prediction Electronic effects

Ortho-Formyl-Driven Benzoxaborole Tautomerization

Only 2‑formylphenylboronic acids, including (4‑butoxy‑2‑formylphenyl)boronic acid, can establish a tautomeric equilibrium with the cyclic 3‑hydroxybenzoxaborole form, a structural feature essential for the inhibition of leucyl‑tRNA synthetase (LeuRS) and other biological targets [1]. The isomeric (4‑butoxy‑3‑formylphenyl)boronic acid and (3‑butoxy‑5‑formylphenyl)boronic acid lack the ortho‑relationship between the formyl and boronic acid groups and therefore cannot form the benzoxaborole tautomer under comparable conditions, rendering them ineffective in the same antimicrobial and enzyme‑inhibition contexts [1][2]. For the benchmark 5‑trifluoromethyl‑2‑formylphenylboronic acid, the open‑chain/benzoxaborole equilibrium ratio has been spectroscopically quantified and directly correlated with MIC values against Candida albicans and Bacillus cereus [2].

Benzoxaborole Tautomeric equilibrium Antimicrobial activity

Tandem Suzuki–Annulation Capability

The presence of both a boronic acid and a formyl group on the same aromatic ring allows (4‑butoxy‑2‑formylphenyl)boronic acid to participate in one‑pot Suzuki‑Miyaura coupling followed by intramolecular condensation to form indazoles, phenanthridines, and functionalized naphthalenes [1][2]. In contrast, 4‑butoxyphenylboronic acid, which lacks the formyl group, can only undergo a single coupling step and requires a separate formylation/condensation sequence to reach the same product classes, typically adding 2–3 synthetic steps and reducing overall yield [2]. A representative Suzuki–cyclocondensation protocol with 2‑formylphenylboronic acids achieves 65–92 % isolated yields of naphthyl ketones in a single operation, whereas the stepwise approach with a non‑formyl boronic acid requires prior aldehyde installation and averages 40–60 % over two steps [2].

Tandem reaction Suzuki-Miyaura coupling Heterocycle synthesis

Butoxy Chain Lipophilicity Enhancement

The n‑butoxy substituent at the 4‑position significantly increases the calculated lipophilicity of (4‑butoxy‑2‑formylphenyl)boronic acid relative to the unsubstituted 2‑formylphenylboronic acid. Based on the ACD/Labs fragment‑based prediction, the target compound has an estimated clogP of approximately 2.3–2.5, compared to approximately 0.8–1.0 for 2‑formylphenylboronic acid . This ~1.5 log unit increase correlates with a theoretical ~30‑fold higher partition coefficient into octanol, suggesting substantially improved passive membrane permeability. For boronic acid prodrugs targeting intracellular enzymes such as LeuRS, the higher clogP may translate to greater cellular uptake, a critical parameter highlighted in the antimicrobial evaluation of structurally related 5‑trifluoromethyl‑2‑formylphenylboronic acid [1].

Lipophilicity clogP Drug likeness

4-Butoxy-2-formylphenylboronic Acid: Top Applications


Antimicrobial Lead Discovery with Benzoxaboroles

The ability to form the benzoxaborole tautomer sets (4‑butoxy‑2‑formylphenyl)boronic acid apart from non‑2‑formyl analogs and makes it a direct precursor for the synthesis of LeuRS inhibitors. The intermediate pKa (8.37) and elevated clogP (~2.3–2.5) predict favorable membrane permeability, positioning this compound as a scaffold for CNS‑penetrant or intracellular antiparasitic benzoxaboroles, as demonstrated with the 5‑trifluoromethyl analog [1].

One-Pot Heterocycle Library Synthesis

The ortho‑formyl group enables domino Suzuki‑Miyaura coupling/aldol condensation or imine formation, directly yielding fused heterocycles such as indazoles, phenanthridines, and naphthyl ketones in high yield. This eliminates two to three synthetic steps compared to building block approaches using 4‑butoxyphenylboronic acid, making it the reagent of choice for medicinal chemistry groups seeking to accelerate hit‑to‑lead exploration [2].

Boronate-Affinity Materials for Biomolecule Enrichment

With a pKa of 8.37, the compound binds cis‑diols at slightly acidic to neutral pH, which is advantageous for the enrichment of glycoproteins and nucleotides under mild conditions that preserve biomolecular integrity. This pKa is more favorable than the higher pKa of 4‑butoxyphenylboronic acid (8.72), which requires more alkaline conditions and risks degradation of labile analytes .

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